
1H-Indene-5-carbonitrile, 2-amino-2,3-dihydro-
Vue d'ensemble
Description
“1H-Indene-5-carbonitrile, 2-amino-2,3-dihydro-” is a chemical compound with the IUPAC name 2-amino-5-indanecarbonitrile hydrochloride . It has a molecular weight of 194.66 . This compound is stored at room temperature and is in the form of a powder .
Synthesis Analysis
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . The synthesis process involved the design of various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H . This indicates the presence of a chlorine atom in the compound, which is part of the hydrochloride group .Chemical Reactions Analysis
The compound has been used in the synthesis of various heterocyclic derivatives . It has also been used as a reagent in the synthetic preparation of quinolinone compounds .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 194.66 .Applications De Recherche Scientifique
Molecular Structure and Vibrational Study
- Study 1: A study by Prasad et al. (2010) analyzed the molecular structure and vibrational properties of 2,3-Dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione using density functional theory calculations. They found that both molecules have non-planar structures, with the derivative being more reactive and polar than the original compound (Prasad et al., 2010).
Synthetic Chemistry and Catalysis
- Study 2: Research by Hu et al. (2022) demonstrates the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, using rhodium (I) catalysis. This process involves a direct carbon-carbon bond cleavage (Hu et al., 2022).
- Study 3: Singh et al. (2015) reported the synthesis of partially reduced benzo[e]indene and benzo[h]quinolines through base-promoted oxidative cyclization, highlighting the versatility of these compounds in organic synthesis (Singh et al., 2015).
- Study 4: Tsukamoto et al. (2007) described a palladium(0)-catalyzed multicomponent synthesis of 1H-indenes, demonstrating their application in creating biologically relevant compounds with varied substituent groups (Tsukamoto et al., 2007).
Corrosion Inhibition
- Study 5: Quadri et al. (2021) synthesized N-hydrospiro-chromeno-carbonitriles, including 2-amino-7,7-dimethyl-1′,3′,5-trioxo-1′,3′,5,6,7,8-hexahydrospiro[chromene-4,2′-indene]-3-carbonitrile, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study highlights the potential industrial applications of these compounds (Quadri et al., 2021).
Biomedical Research
- Study 6: Claudi et al. (1996) synthesized and evaluated trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as dopamine receptor ligands. These compounds showed promise in neuroscience research, indicating potential applications in studying and treating neurological disorders (Claudi et al., 1996).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-2-8-4-10(12)5-9(8)3-7/h1-3,10H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPOAQSSSNBZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-5-carbonitrile, 2-amino-2,3-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




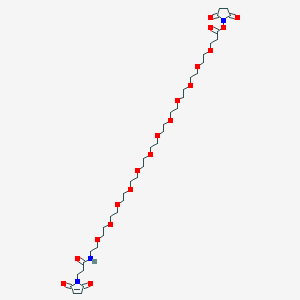
![2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B3041576.png)
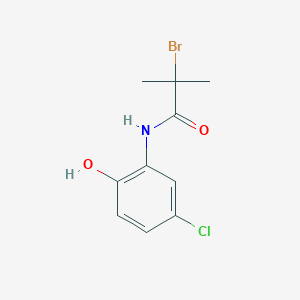
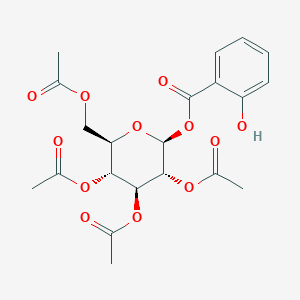
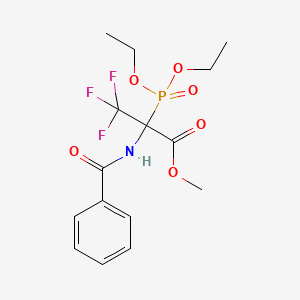
![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)

![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)
![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)

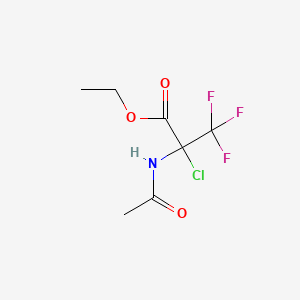

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)